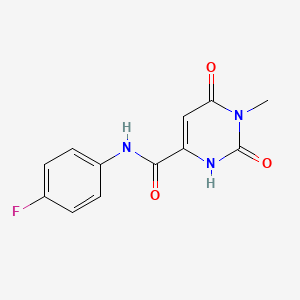

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

描述

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a dihydropyrimidine derivative characterized by a fluorophenyl carboxamide substituent at position 4, a hydroxyl group at position 6, and a methyl group at position 1. The fluorine atom on the phenyl ring introduces electron-withdrawing effects, which may enhance binding interactions with target proteins compared to non-halogenated analogs.

属性

IUPAC Name |

N-(4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O3/c1-16-10(17)6-9(15-12(16)19)11(18)14-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKJAYKPZAZZCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors. These targets play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Biochemical Pathways

Similar compounds have been found to affect a variety of pathways, leading to diverse biological activities. The downstream effects of these pathway alterations would depend on the specific targets and the nature of their interaction with the compound.

Pharmacokinetics

Similar compounds are predicted to have good pharmacokinetics properties. These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.

生物活性

N-(4-fluorophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, also known by its PubChem CID 1471127, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C12H10FN3O3

- Molecular Weight : 253.22 g/mol

- IUPAC Name : this compound

Structural Information

The compound features a pyrimidine ring with a hydroxyl group and a fluorophenyl substituent, which may influence its biological interactions.

This compound exhibits various biological activities that can be summarized as follows:

- Antimicrobial Activity : Research indicates that compounds with similar structures possess antimicrobial properties against various pathogens.

- Anticancer Activity : The compound has been studied for its potential to inhibit cancer cell proliferation, particularly in models of leukemia and solid tumors.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression.

Pharmacological Effects

The biological effects of this compound can be categorized into several key areas:

| Effect Type | Description |

|---|---|

| Antimicrobial | Effective against specific bacterial strains |

| Anticancer | Inhibits growth of cancer cells in vitro |

| Enzyme Inhibition | Potential to inhibit enzymes like dihydrofolate reductase |

Case Study 1: Anticancer Effects

A study published in Cancer Research demonstrated that this compound significantly reduced the proliferation of leukemia cells in vitro. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a notable decrease in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 3: Enzyme Inhibition

Research indicated that the compound acts as a competitive inhibitor of dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides necessary for DNA replication. This inhibition was quantified with an IC50 value of 15 µM, indicating moderate potency compared to established DHFR inhibitors.

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related pyrimidine derivatives are analyzed below, focusing on substituent effects, core modifications, and inferred physicochemical or biological implications.

N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide

- Structural Differences :

- Methoxyphenyl vs. fluorophenyl substituent (electron-donating -OCH₃ vs. electron-withdrawing -F).

- Additional 4-methylphenyl group on the pyrimidine ring.

- Saturated 1,2,3,4-tetrahydro pyrimidine core (vs. 1,2-dihydro in the target compound).

- The tetrahydro core increases saturation, possibly enhancing conformational rigidity and metabolic stability .

N-(2-Bromophenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Structural Differences :

- Bromine substituent at the phenyl ring’s ortho position (vs. para-fluorine).

- Bromine’s larger atomic radius and higher lipophilicity.

- Implications :

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

- Structural Differences: Carboxylic acid substituent at position 4 (vs. carboxamide). No N-(4-fluorophenyl) group.

- Implications: The carboxylic acid’s ionization at physiological pH may reduce cell permeability but improve solubility.

N-(3,4-Dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

- Structural Differences: 3,4-Dimethylphenyl substituent (vs. mono-fluorophenyl). Increased hydrophobicity due to methyl groups.

- Implications :

4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, N-(4-Chlorophenyl)-6-methyl-4-oxo

- Structural Differences :

- Fused pyrido-pyrimidine core (vs. dihydropyrimidine).

- Chlorine substituent (para position) on the phenyl ring.

- Chlorine’s higher lipophilicity compared to fluorine may prolong metabolic half-life but increase off-target risks .

Key Research Findings

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may enhance binding to electrophilic regions of enzymes (e.g., kinases) compared to methoxy or methyl groups .

- Core Modifications : Saturated or fused cores (e.g., tetrahydro or pyrido-pyrimidine) limit conformational mobility, which could improve selectivity but reduce adaptability to dynamic binding sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。